

Application Notes and Protocols for the Quantification of 3-Bromoisonicotinic Acid

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Compound of Interest

Compound Name: 3-Bromoisonicotinic acid

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of **3-Bromoisonicotinic acid**, a key intermediate in pharmaceutical synthesis. The following sections outline validated methods using High-Performance Liquid Chromatography (HPLC) with UV detection and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.

Overview of Analytical Techniques

The quantification of **3-Bromoisonicotinic acid** is crucial for process monitoring, quality control of raw materials, and stability testing of pharmaceutical intermediates. Due to its chemical properties—a polar aromatic carboxylic acid—liquid chromatography-based methods are most suitable for its analysis.

- **High-Performance Liquid Chromatography (HPLC) with UV Detection:** A robust and widely accessible technique for quantifying **3-Bromoisonicotinic acid**, particularly at higher concentrations. This method offers excellent precision and accuracy for routine analysis.
- **Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):** The preferred method for trace-level quantification due to its high sensitivity and selectivity. LC-MS/MS is ideal for analyzing **3-Bromoisonicotinic acid** in complex matrices such as biological fluids or in finished drug products where it may be present as an impurity.

Quantitative Data Summary

The following table summarizes the typical quantitative performance data for the analytical methods described in this document. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Parameter	HPLC-UV	LC-MS/MS
Linearity (r^2)	> 0.999	> 0.999
Range	1 - 500 $\mu\text{g/mL}$	0.1 - 1000 ng/mL
Limit of Detection (LOD)	0.3 $\mu\text{g/mL}$	0.03 ng/mL
Limit of Quantification (LOQ)	1 $\mu\text{g/mL}$	0.1 ng/mL
Accuracy (% Recovery)	98 - 102%	99 - 101%
Precision (%RSD)	< 2%	< 5%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of **3-Bromoisonicotinic acid**.

3.1.1. Materials and Reagents

- **3-Bromoisonicotinic acid** reference standard ($\geq 99\%$ purity)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (ACS grade)
- Deionized water (18.2 M Ω ·cm)

- 0.45 µm syringe filters

3.1.2. Instrumentation

- HPLC system with a quaternary or binary pump
- Autosampler
- Column thermostat
- UV-Vis or Diode Array Detector (DAD)

3.1.3. Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	265 nm
Injection Volume	10 µL

3.1.4. Standard and Sample Preparation

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **3-Bromoisonicotinic acid** reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (80% A: 20% B) to achieve concentrations

ranging from 1 µg/mL to 500 µg/mL.

- **Sample Solution:** Accurately weigh the sample containing **3-Bromoisonicotinic acid** and dissolve it in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.5. Analysis Workflow

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